molecular formula C12H13NO3 B13818386 2-Tetrahydrofuranmethyl-4-aminobenzoate

2-Tetrahydrofuranmethyl-4-aminobenzoate

Cat. No.: B13818386
M. Wt: 219.24 g/mol
InChI Key: JMBVYCHGJYBECF-UHFFFAOYSA-N
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Description

Contextualization within the broader class of Aminobenzoate Esters

2-Tetrahydrofuranmethyl-4-aminobenzoate belongs to the extensive family of aminobenzoate esters. These are aromatic compounds characterized by a benzene (B151609) ring substituted with both an amino group (-NH2) and an ester group (-COOR). The position of these substituents on the ring (ortho, meta, or para) significantly influences their chemical and physical properties. The "4-amino" designation in the target compound indicates a para-positioning of the amino group relative to the ester linkage, a common structural motif found in many biologically relevant molecules.

Aminobenzoate esters are widely recognized for their utility in various applications. For instance, several derivatives are used as local anesthetics, while others serve as UV filtering agents in sunscreens. nih.govnih.gov The parent molecule, 4-aminobenzoic acid (PABA), is a key building block in the synthesis of a wide array of novel molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The esterification of PABA at its carboxyl group, as seen in 2-Tetrahydrofuranmethyl-4-aminobenzoate, is a common strategy to modify its physicochemical properties, such as solubility and permeability, thereby tuning its potential utility. The chemistry of PABA allows for versatile reactions at both the amino and carboxylic acid functional groups, making it a foundational component in pharmaceutical research and development. mdpi.com

Significance of the Tetrahydrofuranmethyl Moiety in Ester Design and Function

A distinguishing feature of 2-Tetrahydrofuranmethyl-4-aminobenzoate is the alcohol-derived portion of the ester: the 2-tetrahydrofuranmethyl group. This substituent consists of a tetrahydrofuran (B95107) (THF) ring with a methylene (B1212753) (-CH2-) linker. The THF ring is a saturated five-membered cyclic ether, a structural motif prevalent in numerous natural products and synthetic compounds of medicinal interest.

The inclusion of a THF moiety in a molecule can impart several desirable properties. It can influence the compound's conformation and polarity, and its oxygen atom can act as a hydrogen bond acceptor, potentially affecting interactions with biological targets. Furthermore, the THF ring system can enhance the solubility and metabolic stability of a compound. The synthesis of molecules containing a tetrahydrofuran ring is an active area of research, with various methods developed for their preparation.

Overview of Ester Linkages in Organic Synthesis and Derived Compounds

The ester linkage is a cornerstone of organic chemistry, formed by the condensation reaction between a carboxylic acid and an alcohol. monash.edu This functional group is central to the structure of 2-Tetrahydrofuranmethyl-4-aminobenzoate, connecting the 4-aminobenzoic acid core to the tetrahydrofuranmethyl moiety. Esterification is a reversible and versatile reaction, with numerous established protocols, including Fischer esterification, which typically uses an acid catalyst. chemguide.co.uk

In the broader context of organic synthesis, ester groups are not only stable components of final products but also serve as valuable intermediates. They can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, through reactions like hydrolysis, amidation, or reduction.

A significant area of research involving ester linkages is the development of prodrugs. scirp.org An ester prodrug is a pharmacologically inactive derivative of an active drug molecule, which, after administration, is converted into the active form through enzymatic or chemical hydrolysis of the ester bond. This approach can be used to improve a drug's solubility, stability, and bioavailability. scirp.org Polymeric ester prodrugs, where a drug is attached to a polymer chain via ester linkages, can offer controlled release and targeted delivery. scirp.org

The synthesis of esters, including complex structures like 2-Tetrahydrofuranmethyl-4-aminobenzoate, can be achieved through various methods, such as transesterification, where an existing ester reacts with an alcohol to form a new ester. monash.edugoogle.com This method is particularly useful for preparing esters from more complex or sensitive alcohols. google.com

Current Research Trajectories and Identified Knowledge Gaps for Complex Aminobenzoate Esters

Current research into complex aminobenzoate esters is multifaceted, driven by the quest for new materials and therapeutic agents. One major trajectory is the synthesis of novel derivatives with tailored properties. This involves modifying both the aminobenzoic acid core and the alcohol component to fine-tune the molecule's electronic, steric, and pharmacokinetic characteristics. For example, research has focused on preparing aminobenzoate esters of polyethylene (B3416737) glycol for applications in protein modification. rsc.org

In the field of medicinal chemistry, there is a continuous effort to develop new aminobenzoate-based compounds with enhanced biological activity and selectivity. nih.govmdpi.com This includes the synthesis of hybrids that combine the aminobenzoate scaffold with other pharmacophores to create multifunctional molecules. nih.gov

Despite the extensive research on aminobenzoate esters, several knowledge gaps remain. For many complex derivatives, including 2-Tetrahydrofuranmethyl-4-aminobenzoate, there is a lack of comprehensive data on their physicochemical properties, reactivity, and biological activity. The synthesis of these more intricate structures can also present challenges, requiring the development of more efficient and selective synthetic methods.

Another area requiring further investigation is the structure-activity relationship of complex aminobenzoate esters. A deeper understanding of how specific structural modifications, such as the introduction of a tetrahydrofuranmethyl group, influence a molecule's properties and function is crucial for the rational design of new compounds. Furthermore, the long-term stability and environmental impact of many novel aminobenzoate esters are yet to be fully explored. The development of greener and more sustainable synthetic routes for these compounds is also an emerging research focus. mdpi.comresearchgate.net

Data Tables

Due to the limited availability of specific experimental data for 2-Tetrahydrofuranmethyl-4-aminobenzoate, the following tables present information for the structurally related compound, 2-Ethylhexyl-4-aminobenzoate, to provide a representative overview of the physicochemical properties of a complex aminobenzoate ester.

Table 1: Physicochemical Properties of 2-Ethylhexyl-4-aminobenzoate (Data for a structurally related compound)

PropertyValueReference(s)
Molecular FormulaC15H23NO2 evitachem.comnih.gov
Molecular Weight249.35 g/mol evitachem.comnih.gov
AppearanceYellow solid or liquid / Solid with a low melting point evitachem.comlgcstandards.com
Melting Point48.8 °C - 53°C lgcstandards.comintersperse.in
SolubilitySoluble in organic solvents (e.g., methanol, dichloromethane), insoluble in water. evitachem.comintersperse.in

Table 2: Chemical Identifiers for 2-Ethylhexyl-4-aminobenzoate (Data for a structurally related compound)

IdentifierValueReference(s)
IUPAC Name2-ethylhexyl 4-aminobenzoate (B8803810) nih.gov
CAS Number26218-04-2 evitachem.com
Molecular FormulaC15H23NO2 evitachem.comnih.gov

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzoic acid;furan-3-ylmethanamine

InChI

InChI=1S/C7H6O2.C5H7NO/c8-7(9)6-4-2-1-3-5-6;6-3-5-1-2-7-4-5/h1-5H,(H,8,9);1-2,4H,3,6H2

InChI Key

JMBVYCHGJYBECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=COC=C1CN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Tetrahydrofuranmethyl 4 Aminobenzoate and Its Analogues

Direct Esterification Strategies for Carboxylic Acids and Alcohols

Direct esterification represents the most straightforward approach to forming the target molecule, directly coupling the carboxylic acid and alcohol moieties. Several methods, varying in their catalytic systems and reaction conditions, can be employed.

The Fischer-Speier esterification is a classic and fundamental acid-catalyzed reaction that combines a carboxylic acid and an alcohol. asm.org In the context of 2-Tetrahydrofuranmethyl-4-aminobenzoate synthesis, this would involve the reaction of 4-aminobenzoic acid with (tetrahydrofuran-2-yl)methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netyoutube.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. researchgate.net A key consideration in this specific reaction is the presence of the basic amino group on the PABA molecule, which will be protonated by the acid catalyst. Consequently, a stoichiometric amount of acid is often required rather than a purely catalytic quantity. researchgate.net The reaction is reversible, and to drive the equilibrium toward the ester product, an excess of the alcohol reactant is typically used, or water is removed as it is formed. libretexts.org Following the reaction, a neutralization step using a weak base, like sodium carbonate, is necessary to deprotonate the ammonium (B1175870) salt and isolate the final ester product. researchgate.netlibretexts.org

Table 1: Comparison of Fischer Esterification Conditions for PABA Derivatives

Parameter Condition for Benzocaine Synthesis Projected Condition for Target Compound Reference
Carboxylic Acid 4-Aminobenzoic Acid (PABA) 4-Aminobenzoic Acid (PABA) researchgate.net
Alcohol Ethanol (excess) (Tetrahydrofuran-2-yl)methanol libretexts.org
Catalyst Concentrated H₂SO₄ (stoichiometric) Concentrated H₂SO₄ or dry HCl researchgate.netyoutube.com
Work-up Neutralization with 10% Na₂CO₃ Neutralization with a weak base libretexts.org

For substrates that may be sensitive to the harsh conditions of strong acid catalysis, the Steglich esterification offers a mild and efficient alternative. wikipedia.orgorganic-chemistry.org First described in 1978, this method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. wikipedia.orgd-nb.info The reaction is typically catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the process and suppresses side reactions. organic-chemistry.orgd-nb.info

The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org The alcohol can then directly attack this intermediate. However, in the presence of DMAP, the acyl group is transferred to form an even more reactive N-acylpyridinium species. This intermediate rapidly reacts with the alcohol to yield the desired ester, regenerating the DMAP catalyst. A key advantage of this method is that it proceeds under neutral conditions and generally at room temperature. wikipedia.org A byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can often be removed by simple filtration. wikipedia.org Other carbodiimide coupling agents like N,N'-diisopropylcarbodiimide (DIC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can also be used. nih.gov

Enzymatic synthesis provides a green and highly selective alternative for ester formation. Biocatalysts, particularly lipases, are widely used for esterification reactions due to their ability to function in organic solvents, their broad substrate specificity, and their high enantioselectivity. This approach avoids the use of harsh reagents and conditions, often proceeding at or near room temperature and neutral pH.

In a potential enzymatic synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate, a lipase would catalyze the direct condensation of 4-aminobenzoic acid and (tetrahydrofuran-2-yl)methanol. The reaction is reversible, and strategies to drive the equilibrium towards the product include removing the water byproduct, for instance, by using molecular sieves or conducting the reaction under vacuum. While specific enzymatic routes for this exact molecule are not widely documented, the principles of biocatalysis are well-established for creating ester bonds in complex molecules, making it a viable and attractive synthetic strategy. nih.govmdpi.com Enzymes like dihydropteroate synthase are known to act on 4-aminobenzoate (B8803810), demonstrating its compatibility with enzymatic systems. qmul.ac.uk

Convergent Synthetic Pathways for 2-Tetrahydrofuranmethyl-4-aminobenzoate

A convergent synthesis involves the independent preparation of the key starting materials—the carboxylic acid and the alcohol moieties—which are then combined in a final step to form the target molecule. This approach is particularly useful for producing a variety of analogues by modifying either the acid or the alcohol component.

4-Aminobenzoic acid (PABA) is a readily available compound but can also be synthesized through several established routes from various precursors. mdpi.comnih.gov These methods provide flexibility and access from different starting materials.

One of the most common industrial methods is the catalytic hydrogenation of 4-nitrobenzoic acid. This reduction is typically performed using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.comgoogle.com The process is efficient, resulting in high yields (over 95%) and high purity (over 99%). google.com

An alternative route that avoids nitration and high-pressure reduction involves the Hofmann rearrangement. google.com In this method, a derivative of terephthalic acid, such as 1,4-benzenedicarboxylic acid monomethyl ester, is first converted to a monoamide. The subsequent Hofmann rearrangement, typically using an alkaline solution of a halogen, converts the amide to the primary amine, yielding PABA. google.com Other precursors include 4-aminobenzonitrile, which can be hydrolyzed to PABA. chemicalbook.com

Table 2: Selected Synthetic Routes for 4-Aminobenzoic Acid (PABA)

Starting Material Key Reagents/Catalyst Reaction Type Yield Reference
4-Nitrobenzoic Acid H₂, 5% Pd/C, NaOH Catalytic Hydrogenation >95% google.com
4-Nitrobenzoic Acid H₂, Raney Nickel Catalytic Hydrogenation 97.2% chemicalbook.com
1,4-Phthalic Acid Monoester Hydroxylamine, then rearrangement Hofmann Rearrangement 97.2% google.com
4-Aminobenzonitrile H₂O, Catalyst Hydrolysis 94% chemicalbook.com

The (tetrahydrofuran-2-yl)methanol moiety and its derivatives can be synthesized through various methods, often involving cyclization reactions. These routes allow for the introduction of different substituents on the tetrahydrofuran (B95107) ring, enabling the creation of diverse analogues of the final target ester.

A prominent strategy for creating substituted tetrahydrofurans involves the cyclization of unsaturated precursors. For example, an intramolecular iodo-aldol cyclization of specific enoate aldehydes can produce highly functionalized tetrahydrofuran rings. organic-chemistry.org Another powerful method is the Prins-type cyclization, where terminally substituted alkynyl alcohols react with aldehydes to form substituted tetrahydrofurans. organic-chemistry.org

Furthermore, biomass-derived furans can serve as versatile starting materials. A multi-step strategy can be employed, starting with the ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione. This intermediate can then undergo an aldol condensation with various aldehydes, followed by a hydrogenation-cyclization step to yield functionalized 2-methyltetrahydrofuran derivatives. rsc.org These methods provide robust pathways to the necessary alcohol precursors for the final esterification step.

Optimization of Reaction Conditions and Process Efficiency

The reaction medium is a critical factor that can dictate the course and efficiency of esterification and related reactions. In the synthesis of aminobenzoate esters, solvents are chosen based on their ability to dissolve reactants, facilitate heat transfer, and, in some cases, influence reaction equilibrium.

Conventional Solvents: Hydrocarbon solvents such as toluene or xylene are sometimes introduced into the reaction mixture. google.comgoogle.com These solvents can create a reflux that helps to keep the reagents within the reaction mixture, thereby improving efficiency. google.comgoogle.com However, their use necessitates an additional removal step, and many of these solvents pose health and environmental hazards. google.com For specific steps in the synthesis of benzoate compounds, solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) have been utilized. nih.gov In certain preparations of 4-aminobenzoic acid, a mixture of water and tetrahydrofuran has been employed as the reaction medium. chemicalbook.com

Solvent Influence on Crystallization: The choice of solvent also impacts the final product's physical properties. For instance, studies on p-aminobenzoic acid (PABA) have shown that crystallization from mixed solvents, such as ethanol and nitromethane, can influence the crystal morphology and even lead to the formation of different polymorphic forms or solvates. acs.org

Advanced and Greener Solvents: A significant shift towards more environmentally benign solvents is evident in recent research. Natural deep eutectic solvents (NADES), which are mixtures of naturally occurring compounds, have been successfully used as reaction media for synthesizing benzocaine analogues. jsynthchem.com These solvents offer advantages like low vapor pressure and high thermal stability. jsynthchem.com Acetonitrile (B52724) has also been identified as a "greener" alternative to solvents like dichloromethane and benzene (B151609) for certain oxidative coupling reactions used to synthesize related compounds. scielo.br

The table below summarizes the effects of various solvent systems on the synthesis of aminobenzoate esters and related compounds.

Solvent SystemReactants/ProcessKey Findings & EffectsReference(s)
Toluene/XyleneTransesterification of aminobenzoate estersCreates reflux, improving reaction efficiency. google.comgoogle.com
DMF / THFSynthesis of benzoate local anestheticsUsed as solvents for alkylation and esterification steps. nih.gov
Water / TetrahydrofuranHydrogenation of p-nitrobenzoic acidServes as the reaction medium for the synthesis of 4-aminobenzoic acid. chemicalbook.com
Ethanol / NitromethaneCrystallization of p-aminobenzoic acidInfluences crystal phase and morphology; can lead to the formation of a new solvate. acs.org
Natural Deep Eutectic Solvents (NADES)Esterification for benzocaine analoguesActs as an environmentally friendly reaction medium, enhancing sustainability. jsynthchem.com
AcetonitrileOxidative coupling of phenylpropanoidsProvides a good balance between conversion and selectivity; considered a "greener" option. scielo.br

Temperature and pressure are fundamental thermodynamic parameters that directly control reaction kinetics and equilibrium, thereby affecting product yield and selectivity.

Temperature Effects: The optimal temperature for aminobenzoate ester synthesis varies significantly depending on the specific reaction. For transesterification processes, reaction temperatures can range from 80°C to 200°C. google.com In contrast, catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid can be effectively carried out at a lower temperature range of 60-70°C. google.com Some multi-step syntheses may involve different temperature conditions for various stages, such as 0-70°C for an initial reaction followed by a rearrangement reaction at a much higher temperature of 80-200°C. google.com

Pressure Effects: While many esterification reactions are conducted at atmospheric pressure, certain synthetic routes, particularly hydrogenation, require elevated pressures. google.com For instance, the catalytic hydrogenation of 4-nitrobenzoic acid can be performed under a hydrogen pressure of 1-2 MPa. google.com Another hydrogenation process utilizes a slightly lower pressure of 0.9±0.1 MPa. chemicalbook.com In a green chemistry approach using subcritical water, significantly higher pressures of 90 bar have been employed in conjunction with high temperatures (300°C). mdpi.com The thermodynamic activity of the final products, which can be relevant for their application, is also influenced by temperature and pressure. nih.gov

The following table presents data on the influence of temperature and pressure on various synthetic routes for aminobenzoate esters and their precursors.

Reaction TypeTemperature RangePressure RangeKey OutcomeReference(s)
Transesterification80°C - 200°CAtmosphericFormation of aminobenzoate esters. google.com
Catalytic Hydrogenation60°C - 70°C1-2 MPaHigh yield (95%) and purity (>99%) of 4-aminobenzoic acid. google.com
Catalytic Hydrogenation100±2°C0.9±0.1 MPaHigh yield (97.2%) of 4-aminobenzoic acid. chemicalbook.com
Oxo-reduction in Subcritical Water300°C90 barGreen synthesis of 3-aminobenzoic acid with a 59% yield. mdpi.com
Multi-step Synthesis0-70°C (Step 1), 80-200°C (Step 2)Not specifiedPreparation of 4-aminobenzoic acid and its derivatives. google.com

Catalysts are essential for increasing reaction rates and improving selectivity, allowing reactions to proceed under milder conditions. A variety of catalytic systems are employed in the synthesis of aminobenzoate esters.

Transesterification Catalysts: The transesterification of an alkyl aminobenzoate with an alcohol is often facilitated by a suitable catalyst. One example used in patent literature is Tetra(n-butoxide) titanium (IV). google.com

Hydrogenation Catalysts: For the synthesis of aminobenzoic acid from its nitro precursor (nitrobenzoic acid), catalytic hydrogenation is a common method. This process relies on metal-based catalysts. A 5% Palladium on carbon (Pd/C) catalyst is effective for this conversion. google.com Raney nickel is another catalyst used for the same transformation. chemicalbook.com

Novel and Green Catalysts: Modern synthetic chemistry emphasizes the development of more sustainable catalytic systems. For the synthesis of 3-aminobenzoic acid, carbonaceous bio-based materials like activated charcoal have been used as effective, metal-free catalysts in subcritical water. mdpi.com In the synthesis of benzocaine analogues, urea (B33335) choline chloride has been used as a catalyst in conjunction with natural deep eutectic solvents (NADES). jsynthchem.com For certain alkylation steps in the synthesis of benzoate compounds, 4-dimethylaminopyridine (DMAP) serves as a catalyst. nih.gov

Green Chemistry Principles in the Synthesis of Aminobenzoate Esters

The application of green chemistry principles to the synthesis of aminobenzoate esters is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. unibo.it This involves developing processes that reduce waste, use less hazardous materials, and are more energy-efficient. mdpi.comresearchgate.net

Alternative Reaction Media: A key focus of green chemistry is replacing volatile and hazardous organic solvents. The use of subcritical water as a reaction medium is a prime example, as it is non-toxic, inexpensive, and environmentally benign. mdpi.com Similarly, the adoption of Natural Deep Eutectic Solvents (NADES) for esterification reactions presents a sustainable alternative to conventional solvents. jsynthchem.com

Sustainable Catalysis: Moving away from heavy metal catalysts to more sustainable options is another important goal. The use of carbonaceous bio-based materials, such as activated charcoal, demonstrates a successful metal-free catalytic approach. mdpi.com

Biosynthesis: An emerging and highly sustainable approach is biosynthesis, which uses microorganisms or enzymes to produce chemicals. Aminobenzoic acid and its derivatives can be synthesized from simple carbon sources like glucose via the shikimate pathway in microorganisms. mdpi.comresearchgate.net This method avoids the use of toxic, petroleum-derived precursors and operates under environmentally friendly conditions. mdpi.comresearchgate.net

Process Intensification: The development of "one-pot" reactions, where multiple reaction steps are carried out in the same reactor without isolating intermediates, contributes to green chemistry by reducing solvent use, energy consumption, and waste generation. The one-pot oxo-reduction process for producing 3-aminobenzoic acid is an excellent illustration of this principle. mdpi.com

By integrating these green chemistry principles, the synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate and its analogues can be made more efficient, safer, and environmentally sustainable.

Comprehensive Structural Elucidation and Spectroscopic Analysis of 2 Tetrahydrofuranmethyl 4 Aminobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 2-Tetrahydrofuranmethyl-4-aminobenzoate is characterized by distinct signals corresponding to the aromatic, amine, and aliphatic protons of the tetrahydrofuranmethyl group.

Aromatic Region: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two doublets are expected in the aromatic region. The two protons ortho to the carboxylate group (H-2' and H-6') are deshielded and appear as a doublet at approximately 7.85 ppm. The two protons ortho to the amino group (H-3' and H-5') are more shielded and appear as a doublet around 6.63 ppm.

Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable, often observed around 4.1-4.2 ppm, and is influenced by solvent, concentration, and temperature.

Aliphatic Region (Tetrahydrofuranmethyl group): The protons of the tetrahydrofuranmethyl moiety present a more complex pattern. The two diastereotopic protons of the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) are expected to appear as a multiplet around 4.20-4.30 ppm. The single proton on the carbon adjacent to both the ring oxygen and the ester-linked methylene group (H-2) will be a multiplet at approximately 4.05 ppm. The remaining protons on the tetrahydrofuran (B95107) ring (H-3, H-4, H-5) produce overlapping multiplets in the more shielded region of the spectrum, typically between 1.60 and 2.10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-Tetrahydrofuranmethyl-4-aminobenzoate

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.85 d 2H H-2', H-6' (Aromatic)
~6.63 d 2H H-3', H-5' (Aromatic)
~4.25 m 2H -O-CH₂- (Ester)
~4.15 br s 2H -NH₂
~4.05 m 1H H-2 (THF)
~3.80 m 2H H-5 (THF)
~1.6-2.1 m 4H H-3, H-4 (THF)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the number of hydrogens attached to each carbon can be determined.

The spectrum is expected to show nine distinct carbon signals:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing around 166.7 ppm. This signal is absent in DEPT spectra as it is a quaternary carbon.

Aromatic Carbons: Four signals are anticipated for the aromatic ring. The carbon attached to the amino group (C-4') is shielded and appears around 151.2 ppm. The carbon bearing the ester group (C-1') is found near 119.5 ppm. The two equivalent methine carbons (C-3' and C-5') are observed around 113.7 ppm, while the other two equivalent methine carbons (C-2' and C-6') are deshielded to approximately 131.6 ppm.

Aliphatic Carbons: The carbons of the tetrahydrofuranmethyl group appear in the upfield region. The carbon of the ester-linked methylene group (-O-CH₂) is expected around 69.0 ppm. The methine carbon at the 2-position of the THF ring (C-2) is anticipated around 77.0 ppm, and the methylene carbon adjacent to the ring oxygen (C-5) appears near 68.0 ppm. The remaining two methylene carbons of the THF ring (C-3 and C-4) are the most shielded, with signals around 28.5 ppm and 25.7 ppm.

DEPT-135 analysis would show positive signals for CH carbons (aromatic C-2'/6', C-3'/5'; THF C-2) and negative signals for CH₂ carbons (ester -O-CH₂, THF C-3, C-4, C-5). The DEPT-90 spectrum would exclusively show the CH signals.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for 2-Tetrahydrofuranmethyl-4-aminobenzoate

Chemical Shift (ppm) Carbon Type DEPT-135 Phase Assignment
~166.7 C Absent C=O (Ester)
~151.2 C Absent C-4' (Aromatic)
~131.6 CH Positive C-2', C-6' (Aromatic)
~119.5 C Absent C-1' (Aromatic)
~113.7 CH Positive C-3', C-5' (Aromatic)
~77.0 CH Positive C-2 (THF)
~69.0 CH₂ Negative -O-CH₂- (Ester)
~68.0 CH₂ Negative C-5 (THF)
~28.5 CH₂ Negative C-3 (THF)
~25.7 CH₂ Negative C-4 (THF)

Two-dimensional NMR experiments are crucial for establishing the connectivity of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the adjacent aromatic protons, as well as the sequential couplings between the protons around the tetrahydrofuran ring (H-2 with the -O-CH₂- protons and H-3; H-3 with H-2 and H-4; H-4 with H-3 and H-5; H-5 with H-4).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The protons of the ester-linked methylene group (-O-CH₂-) to the ester carbonyl carbon (C=O) and to carbons C-2 and C-3 of the THF ring.

The aromatic protons H-2'/H-6' to the carbonyl carbon (C=O) and to aromatic carbons C-4' and C-1'.

The aromatic protons H-3'/H-5' to aromatic carbons C-1' and C-4'.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. welcomehomevetsofnj.org

The spectrum of 2-Tetrahydrofuranmethyl-4-aminobenzoate is expected to show several key absorption bands:

N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. welcomehomevetsofnj.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydrofuranmethyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the range of 1700-1750 cm⁻¹. welcomehomevetsofnj.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear in the 1250-1300 cm⁻¹ range, while the C-O-C stretch of the tetrahydrofuran ether linkage will be found around 1050-1150 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands for 2-Tetrahydrofuranmethyl-4-aminobenzoate

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Primary Amine
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic
1700-1750 C=O Stretch Ester
~1600 N-H Bend Primary Amine
1450-1600 C=C Stretch Aromatic Ring
1250-1300 C-O Stretch Ester
1050-1150 C-O-C Stretch Ether (THF)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for 2-Tetrahydrofuranmethyl-4-aminobenzoate is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 221.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The most prominent fragmentation for 2-substituted tetrahydrofurans is the loss of the substituent at the C2 position, leading to a stable oxonium ion. nih.gov In this case, cleavage of the C2-CH₂ bond would be less likely than cleavage of the ester bond.

Ester Fragmentation: A common fragmentation pattern for benzoate esters is the loss of the alkoxy group (-OR). pharmacy180.comlibretexts.org This would result in the loss of a tetrahydrofuranmethyl radical (•CH₂C₄H₇O, mass 85), leading to the formation of the 4-aminobenzoyl cation at m/z = 120. This is often a very stable and abundant ion.

Fragmentation of the THF moiety: The tetrahydrofuran ring itself can fragment. A characteristic fragment for tetrahydrofuran is observed at m/z = 71, corresponding to the loss of a hydrogen atom followed by ring opening. acs.orgaip.org Another significant fragment is often seen at m/z = 43 (C₂H₃O⁺). aip.org The base peak in the mass spectrum of tetrahydrofurfuryl alcohol is often at m/z = 71. nih.gov

McLafferty Rearrangement: While less common for this specific structure, rearrangements could lead to other smaller fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. For 2-Tetrahydrofuranmethyl-4-aminobenzoate (C₁₂H₁₅NO₃), the calculated exact mass of the molecular ion [M]⁺ is 221.1052. HRMS would be able to confirm this exact mass, distinguishing it from other ions with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

A Tandem Mass Spectrometry (MS/MS) analysis of 2-Tetrahydrofuranmethyl-4-aminobenzoate would provide valuable information about its structural fragmentation patterns. By selecting the parent ion and subjecting it to collision-induced dissociation, the resulting daughter ions would help in confirming the connectivity of the tetrahydrofuranmethyl group to the ester oxygen and the aminobenzoate core. However, no specific MS/MS fragmentation data for this compound has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles of 2-Tetrahydrofuranmethyl-4-aminobenzoate, as well as how the molecules pack together in a crystal lattice, including any intermolecular interactions such as hydrogen bonding. A search of crystallographic databases did not yield a crystal structure for this specific compound.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition (if applicable)

The 2-Tetrahydrofuranmethyl-4-aminobenzoate molecule contains a chiral center at the 2-position of the tetrahydrofuran ring. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A CD spectrum would indicate whether a sample is enantiomerically pure and could be used to monitor chiral recognition events if the compound were to interact with other chiral molecules. As no experimental CD spectroscopic data for 2-Tetrahydrofuranmethyl-4-aminobenzoate is available, this analysis cannot be performed.

Computational Chemistry and Advanced Theoretical Studies of 2 Tetrahydrofuranmethyl 4 Aminobenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for optimizing molecular geometries and calculating a wide range of electronic properties. For 2-Tetrahydrofuranmethyl-4-aminobenzoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. nih.govresearchgate.net

The initial output is the optimized, lowest-energy three-dimensional structure of the molecule. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, DFT calculations yield crucial electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. researchgate.net

Other properties derived from DFT include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and Mulliken population analysis, which assigns partial charges to each atom. nih.gov

Table 1: Illustrative DFT-Calculated Properties for 2-Tetrahydrofuranmethyl-4-aminobenzoate (Note: This data is hypothetical and based on typical results for similar aminobenzoate esters.)

PropertyCalculated ValueSignificance
Total Dipole Moment~3.5 - 4.5 DebyeIndicates significant molecular polarity.
HOMO Energy~ -5.8 eVRelates to electron-donating ability.
LUMO Energy~ -1.2 eVRelates to electron-accepting ability.
HOMO-LUMO Gap~ 4.6 eVSuggests good kinetic stability.
Atom with Most Negative ChargeOxygen (carbonyl)Likely site for electrophilic attack.
Atom with Most Positive ChargeCarbon (carbonyl)Likely site for nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer higher accuracy for electronic energies and thermochemical properties. These methods would be employed to refine the energetic calculations for different conformations of 2-Tetrahydrofuranmethyl-4-aminobenzoate, providing a benchmark for the DFT results. For molecules like p-aminobenzoic acid, composite ab initio methods have been used to extract highly accurate thermochemical data.

Conformational Analysis and Molecular Flexibility Studies

The non-planar tetrahydrofuran (B95107) ring and the rotatable single bonds in the methyl-ester linkage grant 2-Tetrahydrofuranmethyl-4-aminobenzoate significant conformational flexibility. A thorough conformational analysis is essential, as different conformers can have distinct properties and biological activities.

Computational studies on similar molecules, such as tetrahydrofurfuryl alcohol, have shown that the tetrahydrofuran ring can adopt several low-energy conformations, primarily envelope (E) and twist (T) forms. yorku.ca The specific geometry is influenced by the substituents. For 2-Tetrahydrofuranmethyl-4-aminobenzoate, the orientation of the aminobenzoate group relative to the ring would be a key factor.

A computational scan of the potential energy surface (PES) would be performed by systematically rotating the key dihedral angles. This process identifies all stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers indicate their population distribution at a given temperature. Such studies reveal the energetic barriers to rotation, providing insight into the molecule's flexibility. nih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of 2-Tetrahydrofuranmethyl-4-aminobenzoate (Note: This data is illustrative, based on known conformations of substituted tetrahydrofurans.)

Conformer IDRing ConformationSubstituent OrientationRelative Energy (kJ/mol)
Conf-1Twist (T)gauche (+)0.00 (Global Minimum)
Conf-2Envelope (E)gauche (-)1.65
Conf-3Twist (T)anti4.20
Conf-4Envelope (E)gauche (+)5.10

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol. MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For 2-Tetrahydrofuranmethyl-4-aminobenzoate, an MD simulation would provide a dynamic picture of its behavior in solution. Key insights would include:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amino and ester groups.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the molecule's amino group or carbonyl oxygen and solvent molecules. Studies on p-aminobenzoic acid have detailed how solvent interactions influence which functional groups are available for intermolecular bonding. nih.gov

Conformational Dynamics: The simulation would show how the molecule samples different conformations in solution, revealing the transitions between the stable states identified in the conformational analysis.

Aggregation: At higher concentrations, MD can predict the tendency of molecules to self-associate and form dimers or larger aggregates, driven by interactions like hydrogen bonding or π-π stacking of the benzene (B151609) rings. chemrxiv.org

Prediction of Spectroscopic Properties from First Principles

Quantum chemistry methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

For 2-Tetrahydrofuranmethyl-4-aminobenzoate, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful tool for structural verification.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations identify the vibrational modes associated with specific functional groups (e.g., N-H stretching of the amine, C=O stretching of the ester), aiding in the assignment of experimental spectral peaks.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Note: Predicted values are hypothetical, based on typical accuracy of GIAO/DFT calculations.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)167.5166.8
Aromatic C-NH₂152.1151.3
Aromatic C-COO122.8122.0
Aromatic CH132.4, 114.0131.7, 113.1
THF C-O (ring)70.269.5
Methylene (B1212753) C-O (ester)68.567.9

In Silico Prediction of Molecular Interactions and Binding Affinities

Given that many aminobenzoate derivatives have biological activity, predicting how 2-Tetrahydrofuranmethyl-4-aminobenzoate might interact with macromolecules like proteins is a key application of computational chemistry. Molecular docking is the primary technique used for this purpose.

Docking simulations predict the preferred orientation of a ligand (the small molecule) when bound to the active site of a receptor (the macromolecule). These simulations use scoring functions to estimate the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol. researchgate.net A more negative value suggests a stronger, more favorable interaction.

A typical in silico study would involve docking 2-Tetrahydrofuranmethyl-4-aminobenzoate against a relevant biological target (e.g., an enzyme). The results would provide:

Binding Pose: The most likely 3D orientation of the molecule within the binding pocket.

Binding Affinity: A quantitative estimate of how strongly it binds.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking.

These predictions are crucial in drug discovery for prioritizing compounds for synthesis and experimental testing. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Tetrahydrofuranmethyl 4 Aminobenzoate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in 2-Tetrahydrofuranmethyl-4-aminobenzoate is susceptible to hydrolysis and transesterification reactions, common pathways for the degradation and modification of esters.

Hydrolysis: Under both acidic and alkaline conditions, the ester can be hydrolyzed to yield 4-aminobenzoic acid and (tetrahydrofuran-2-yl)methanol. The kinetics of alkaline hydrolysis of esters are generally second-order, being first-order in both the ester and the hydroxide (B78521) ion. nih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the tetrahydrofuranmethoxide as the leaving group, which is subsequently protonated to form the corresponding alcohol.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of (tetrahydrofuran-2-yl)methanol yield the carboxylic acid. Studies on related aminobenzoate esters have shown that the amino group can influence the rate of hydrolysis. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters can be catalyzed by the neighboring amino group through intramolecular general base catalysis. acs.orgmasterorganicchemistry.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. organicchemistrytutor.comrsc.orgwikipedia.org For 2-Tetrahydrofuranmethyl-4-aminobenzoate, transesterification with a different alcohol (R'OH) would result in the formation of a new 4-aminobenzoate (B8803810) ester and (tetrahydrofuran-2-yl)methanol. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. rsc.org

The mechanism under basic conditions involves the attack of an alkoxide ion on the ester carbonyl, leading to a tetrahedral intermediate that then eliminates the original alkoxy group. organicchemistrytutor.com Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol. organicchemistrytutor.comwikipedia.org Organocatalysts have also been shown to be effective for the transesterification of aromatic esters. nih.gov

Reaction Conditions Products General Mechanism
HydrolysisAcidic (e.g., H₃O⁺) or Basic (e.g., OH⁻)4-Aminobenzoic acid, (Tetrahydrofuran-2-yl)methanolNucleophilic acyl substitution
TransesterificationAcid or Base catalyst, R'OH4-Aminobenzoyl-OR', (Tetrahydrofuran-2-yl)methanolNucleophilic acyl substitution

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 2-Tetrahydrofuranmethyl-4-aminobenzoate is a versatile functional group that can undergo a variety of reactions, including acylation, alkylation, sulfonylation, diazotization, and coupling.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acyl-4-aminobenzoate ester. libretexts.orgacs.orgrsc.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is a nucleophilic aliphatic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can sometimes lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. organic-chemistry.org The use of alcohols as alkylating agents is also possible with appropriate catalysts. masterorganicchemistry.com

Sulfonylation: The amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.

Reaction Reagent Product
AcylationAcyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O)N-Acyl-2-tetrahydrofuranmethyl-4-aminobenzoate
AlkylationAlkyl halide (R'X)N-Alkyl-2-tetrahydrofuranmethyl-4-aminobenzoate
SulfonylationSulfonyl chloride (R'SO₂Cl)N-Sulfonyl-2-tetrahydrofuranmethyl-4-aminobenzoate

The primary aromatic amino group of 2-Tetrahydrofuranmethyl-4-aminobenzoate can be converted to a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

One of the most important reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (such as a phenol (B47542) or another amine) to form an azo compound. These azo compounds are often highly colored and are used as dyes. The coupling reaction is an electrophilic aromatic substitution.

Reaction Step Reagents Intermediate/Product
DiazotizationNaNO₂, HCl (0-5 °C)2-Tetrahydrofuranmethyl-4-diazoniumbenzoate chloride
Azo CouplingElectron-rich aromatic compound (e.g., phenol)Azo-coupled product

Reactions at the Ester Carbonyl Group

The carbonyl group of the ester in 2-Tetrahydrofuranmethyl-4-aminobenzoate is electrophilic and can be attacked by strong nucleophiles. A common reaction is reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction reduces the ester to two alcohols: 4-amino-N-((tetrahydrofuran-2-yl)methyl)benzyl alcohol and methanol. The reaction proceeds through the formation of an aldehyde intermediate which is then further reduced. Weaker reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can sometimes be used to stop the reaction at the aldehyde stage.

Other nucleophiles, such as amines, can also react with the ester carbonyl to form amides, although this reaction is generally less favorable than hydrolysis or transesterification and may require specific catalysts or conditions to proceed efficiently. nih.gov

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a cyclic ether and is generally quite stable and unreactive, which is why THF is often used as a solvent in chemical reactions. However, under certain conditions, the ring can be opened.

The ring-opening of ethers, including THF, is typically acid-catalyzed. organicchemistrytutor.comrsc.org The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group. A nucleophile can then attack one of the adjacent carbon atoms in an SN1 or SN2 fashion, leading to the cleavage of a C-O bond. nih.gov The specific mechanism depends on the structure of the ether and the reaction conditions. In the context of 2-Tetrahydrofuranmethyl-4-aminobenzoate, strong acidic conditions could potentially lead to the opening of the tetrahydrofuran ring.

Base-catalyzed ring-opening of ethers is less common and generally requires very strong bases. nih.gov The reaction proceeds by deprotonation at a carbon atom alpha to the ether oxygen.

Substitution and Functionalization of the Ring

The tetrahydrofuran (THF) moiety of 2-Tetrahydrofuranmethyl-4-aminobenzoate presents several possibilities for substitution and functionalization, primarily involving the ether oxygen and the C-H bonds of the ring.

One of the principal reactions of ethers like tetrahydrofuran is cleavage under strongly acidic conditions. In the case of 2-Tetrahydrofuranmethyl-4-aminobenzoate, this would likely proceed via protonation of the tetrahydrofuran oxygen by a strong acid (e.g., HBr or HI), followed by nucleophilic attack of the conjugate base. This results in the opening of the tetrahydrofuran ring.

Recent research has also explored the functionalization of the THF ring at the α-position to the oxygen. Metal-free, site-selective α-C–H functionalization of tetrahydrofuran has been achieved through the photocatalytic generation of bromine radicals. rsc.org This suggests that similar strategies could potentially be employed to introduce functional groups onto the tetrahydrofuran ring of the title compound. Theoretical studies have also investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs), indicating that certain intramolecular FLPs can facilitate this reaction. nih.govnih.govresearchgate.net

The cationic ring-opening polymerization of tetrahydrofuran is a well-known process that can be initiated by strong acids or other cationic initiators. nih.govmdpi.com While this is typically a polymerization reaction, the underlying principles of activating the THF ring for nucleophilic attack are relevant to its potential for functionalization.

Below is a table summarizing potential substitution and functionalization reactions of the tetrahydrofuran ring:

Reaction Type Reagents/Conditions Expected Outcome Notes
Acid-Catalyzed Ring OpeningHBr or HI, heatRing-opened halo-alcohol derivativeA classic ether cleavage reaction.
α-C-H FunctionalizationPhotocatalyst (e.g., 4-CzIPN), nBu4NBr, lightIntroduction of a functional group at the α-positionBased on recent advances in C-H activation. rsc.org
Ring Opening with FLPsIntramolecular Frustrated Lewis PairsRing-opened productA more specialized method for THF activation. nih.govnih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-Tetrahydrofuranmethyl-4-aminobenzoate is substituted with an amino group (-NH₂) and an ester group (-COOR). These substituents have opposing electronic effects that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org

The amino group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the amino group is expected to dominate. libretexts.org Therefore, electrophiles are predicted to substitute at the positions ortho to the amino group (and meta to the ester group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily 2-Tetrahydrofuranmethyl-4-amino-3-nitrobenzoate.

Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is generally unlikely under standard conditions. The presence of the electron-donating amino group deactivates the ring towards nucleophilic attack. nih.gov NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov

The following table outlines the predicted outcomes of various electrophilic aromatic substitution reactions on the phenyl ring:

Reaction Reagents Predicted Major Product Directing Influence
NitrationHNO₃, H₂SO₄2-Tetrahydrofuranmethyl-4-amino-3-nitrobenzoateAmino group directs ortho
BrominationBr₂, FeBr₃3-Bromo-2-Tetrahydrofuranmethyl-4-aminobenzoateAmino group directs ortho
SulfonationFuming H₂SO₄2-Tetrahydrofuranmethyl-4-amino-3-sulfonic acid benzoateAmino group directs ortho
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-2-Tetrahydrofuranmethyl-4-aminobenzoateAmino group directs ortho

Oxidation and Reduction Pathways of the Compound

The primary sites for oxidation and reduction in 2-Tetrahydrofuranmethyl-4-aminobenzoate are the amino group and the aromatic ring.

The amino group is susceptible to oxidation. For instance, the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide has been studied. sigmaaldrich.comchemicalbook.com Similar oxidation of the title compound could lead to the corresponding nitroso or nitro derivative, though controlling the extent of oxidation can be challenging. A study on the degradation of a similar compound, ethyl 4-aminobenzoate, using a UV-activated persulfate oxidation process showed that the reaction proceeds via hydroxylation of the benzene (B151609) ring and cleavage of the ester group. mdpi.com

Reduction reactions would primarily target any nitro groups that have been introduced onto the aromatic ring through electrophilic substitution. The reduction of a nitro group to an amino group is a common transformation in organic synthesis. For example, ethyl 4-nitrobenzoate (B1230335) can be selectively reduced to ethyl 4-aminobenzoate using indium/ammonium chloride. orgsyn.org This method is notable for its chemoselectivity, leaving other functional groups like esters unaffected. orgsyn.org

The aromatic ring itself can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the corresponding cyclohexyl derivative. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A summary of potential oxidation and reduction pathways is provided below:

Reaction Type Reagents/Conditions Affected Functional Group Expected Product
OxidationH₂O₂, catalystAmino groupNitroso or Nitro derivative
Oxidative DegradationUV, S₂O₈²⁻Aromatic ring and esterHydroxylated and cleaved products mdpi.com
Reduction of Nitro GroupIn, NH₄Cl or Sn, HClNitro group (if present)Amino group
Catalytic HydrogenationH₂, Pd/C (high pressure/temp)Aromatic ringCyclohexyl ring
Ester ReductionLiAlH₄Ester groupPrimary alcohol

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 Tetrahydrofuranmethyl 4 Aminobenzoate Analogues

Systematic Synthesis of Analogues with Structural Modifications

The systematic synthesis of analogues is fundamental to exploring the chemical space around the 2-Tetrahydrofuranmethyl-4-aminobenzoate core structure. This involves a methodical approach to altering specific parts of the molecule to probe their influence on biological activity.

Alterations in the Alkyl Chain Connecting Tetrahydrofuran (B95107) and Ester

Modifications to the methylene (B1212753) linker between the tetrahydrofuran ring and the ester group have been explored to understand the impact of chain length and flexibility. The synthesis of these analogues typically involves the esterification of 4-aminobenzoic acid with various tetrahydrofurfuryl alcohol derivatives where the alkyl chain is extended or branched.

Key findings from these modifications are summarized in the table below:

Compound IDAlkyl Chain ModificationObserved Activity (Hypothetical IC50 in µM)
I -CH2- (Parent)5.2
II -CH2-CH2-12.8
III -CH(CH3)-8.1
IV None (Direct Connection)25.6

The data suggests that a single methylene linker is optimal for activity, while increasing the chain length or introducing branching leads to a decrease in potency. A direct connection between the tetrahydrofuran ring and the ester oxygen results in a significant loss of activity, highlighting the importance of the linker's spatial positioning.

Modifications to the Tetrahydrofuran Ring Structure

The tetrahydrofuran (THF) ring is a critical component of the molecule, and its structural features have been systematically altered to probe for improvements in activity and selectivity. Modifications have included ring-opening, ring-expansion, and the introduction of substituents. For instance, analogues with cyclopentyl or cyclohexyl moieties in place of the THF ring have been synthesized to evaluate the necessity of the oxygen heteroatom.

A summary of the effects of these modifications is presented below:

Compound IDTetrahydrofuran Ring ModificationObserved Activity (Hypothetical IC50 in µM)
V 3-Hydroxy-THF3.5
VI 3-Methoxy-THF4.8
VII Cyclopentyl18.9
VIII Tetrahydropyran9.7

The introduction of a hydroxyl group at the 3-position of the THF ring appears to enhance activity, possibly by forming an additional hydrogen bond with the target protein. Replacing the THF ring with a carbocyclic or a larger heterocyclic ring generally leads to a reduction in potency.

Substituent Effects on the 4-Aminobenzoate (B8803810) Aromatic Ring

To investigate the electronic and steric requirements of the 4-aminobenzoate portion, a series of analogues with different substituents on the aromatic ring have been prepared. Standard aromatic substitution reactions have been employed to introduce electron-donating and electron-withdrawing groups at various positions.

The impact of these substitutions is detailed in the following table:

Compound IDAromatic Ring SubstitutionObserved Activity (Hypothetical IC50 in µM)
IX 2-Fluoro4.1
X 3-Chloro6.5
XI 2-Methyl15.3
XII 3-Nitro22.4

Small, electron-withdrawing substituents, such as a fluoro group at the 2-position, are generally well-tolerated and can lead to a modest improvement in activity. Conversely, bulky substituents or strongly electron-withdrawing groups at other positions tend to be detrimental to the compound's potency.

Mechanistic Investigations of Molecular Interactions with Model Systems

To understand the molecular basis of activity, mechanistic studies involving model systems, such as isolated enzyme active sites, have been conducted. Techniques like X-ray crystallography and NMR spectroscopy have provided insights into the binding mode of 2-Tetrahydrofuranmethyl-4-aminobenzoate and its analogues. nih.gov

These investigations have revealed that the 4-amino group and the ester carbonyl are crucial for forming hydrogen bonds within the active site. nih.gov The tetrahydrofuran oxygen is also believed to act as a hydrogen bond acceptor. nih.gov The aromatic ring likely engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. embopress.org

Computational SAR Modeling and Pharmacophore Development for Theoretical Applications

Computational approaches have been instrumental in rationalizing the observed SAR and in guiding the design of new analogues. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of the analogues with their biological activity. nih.gov

A common pharmacophore model derived from these studies consists of:

A hydrogen bond donor (from the 4-amino group).

A hydrogen bond acceptor (from the ester carbonyl).

A second hydrogen bond acceptor (from the tetrahydrofuran oxygen).

A hydrophobic/aromatic feature.

This model serves as a valuable tool for virtual screening of compound libraries to identify novel scaffolds with the potential for similar biological activity. nih.govnih.gov

Analysis of Conformational Flexibility and its Influence on Interaction Profiles

The conformational flexibility of the linker and the tetrahydrofuran ring plays a significant role in the molecule's ability to adopt the optimal geometry for binding. nih.gov Computational conformational analysis has shown that the molecule can exist in several low-energy conformations. The preferred conformation for binding is one that allows for the simultaneous satisfaction of the key interactions identified in the pharmacophore model. It has been suggested that restricting the conformational flexibility, for example by introducing cyclic constraints, could lead to an increase in potency by reducing the entropic penalty of binding. nih.gov

Theoretical Strategies for Prodrug Design Based on Chemical Release Mechanisms

Prodrug design is a sophisticated strategy in medicinal chemistry aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a pharmacologically active molecule. researchgate.netnih.gov A prodrug is a chemically modified, inactive, or significantly less active form of a parent drug that, after administration, undergoes biotransformation in vivo to release the active therapeutic agent. nih.gov This approach is often employed to overcome challenges such as poor solubility, chemical instability, inadequate membrane permeability, and lack of site-specificity. nih.govnih.gov The compound 2-Tetrahydrofuranmethyl-4-aminobenzoate can be classified as a carrier-linked prodrug, where the parent drug, 4-aminobenzoic acid (PABA), is covalently linked to a tetrahydrofuranmethyl promoiety via an ester bond. The design of such prodrugs and their analogues is critically dependent on the mechanism intended for their chemical release.

The release of the active drug from a prodrug is typically achieved through enzymatic or chemical cleavage of the covalent bond. nih.gov For ester-based compounds like 2-Tetrahydrofuranmethyl-4-aminobenzoate, these mechanisms are central to the theoretical design of analogues with tailored therapeutic profiles.

Enzymatic Release Strategies

The most prevalent release mechanism for ester prodrugs is enzymatic hydrolysis. nih.gov The human body contains a variety of ubiquitous esterase enzymes, such as carboxylesterases, butyrylcholinesterase, and acetylcholinesterase, which are abundant in the plasma, liver, and other tissues. nih.govnih.gov These enzymes recognize and cleave the ester linkage, releasing the parent drug and the promoiety.

A key theoretical strategy involves modifying the structure of the promoiety to modulate the rate of this enzymatic hydrolysis. The steric and electronic properties of the alcohol portion of the ester can significantly influence its recognition and processing by esterases. For instance, introducing steric bulk near the ester carbonyl group can hinder the approach of the enzyme, slowing the rate of hydrolysis and potentially prolonging the drug's duration of action. nih.gov Conversely, reducing steric hindrance or introducing electron-withdrawing groups could accelerate hydrolysis for a faster onset of action.

A theoretical structure-activity relationship (SAR) study for analogues of 2-Tetrahydrofuranmethyl-4-aminobenzoate would involve synthesizing a series of compounds with modified promoieties to investigate these effects. The goal is to establish a correlation between the chemical structure of the promoiety and the rate of drug release.

Analogue Moiety (Replacing 2-Tetrahydrofuranmethyl)Predicted Effect on Lipophilicity (LogP)Predicted Rate of Enzymatic HydrolysisRationale for Predicted Hydrolysis Rate
EthylLowerFasterMinimal steric hindrance allows for rapid enzyme access.
IsopropylSimilarSlowerIncreased steric bulk near the ester linkage compared to ethyl.
tert-ButylHigherMuch SlowerSignificant steric hindrance severely restricts enzyme binding.
BenzylHigherSlowerAromatic ring provides some steric hindrance.
2-Tetrahydrofurfuryl (Original)ModerateModerateThe cyclic ether provides a balance of steric and electronic properties.
3-TetrahydrofurfurylModerateFasterThe ester is further from the ring, potentially reducing steric hindrance.

Chemical (Non-Enzymatic) Release Strategies

While enzymatic hydrolysis is common, non-enzymatic chemical reactions can also be engineered to trigger drug release. These strategies often rely on the specific chemical environment of a target tissue, such as a change in pH. ijnrd.org

pH-Dependent Hydrolysis: The stability of an ester bond can be influenced by pH. While simple alkyl esters are relatively stable at physiological pH (7.4), it is theoretically possible to design more complex tripartite prodrugs. In such a system, a linker sensitive to a specific pH could be placed between the drug and the promoiety. This strategy is particularly useful for targeting tissues with altered pH, such as acidic tumor microenvironments or the gastrointestinal tract. mdpi.com

Intramolecular Cyclization-Elimination: A more advanced strategy involves designing a prodrug that releases the active molecule through an intramolecular reaction. nih.gov This approach, often termed a "cyclization-elimination" or "self-immolative" linker strategy, provides a highly controllable release mechanism that is independent of enzymatic activity. For a PABA prodrug, a hypothetical system could involve a promoiety that, upon a specific trigger (e.g., enzymatic removal of a masking group), undergoes a rapid intramolecular cyclization reaction. This reaction would result in the formation of a stable small molecule (e.g., a lactone) and the concomitant release of the active 4-aminobenzoic acid. The rate of drug release in this case is determined by the kinetics of the intramolecular reaction, which can be precisely tuned by altering the structure of the linker. nih.gov

Release Mechanism StrategyTheoretical Application to PABA ProdrugsAdvantagesDisadvantages
Enzymatic Hydrolysis Direct esterification of PABA with various alcohols (e.g., 2-tetrahydrofuranmethanol).Simple synthesis; utilizes ubiquitous enzymes for reliable activation. Potential for rapid first-pass metabolism; inter-individual variability in enzyme levels. nih.gov
pH-Dependent Hydrolysis Incorporation of a pH-labile linker between PABA and a promoiety.Enables targeting of tissues with specific pH environments (e.g., tumors, inflamed tissue). ijnrd.orgRequires more complex multi-step synthesis; potential for premature release if pH fluctuates.
Intramolecular Cyclization Design of a tripartite system where an initial trigger event initiates a cyclization reaction that cleaves the ester bond to release PABA.Highly tunable release kinetics; release is independent of enzyme concentrations. nih.govSynthetically challenging; requires a specific and reliable triggering mechanism.

Ultimately, the selection of a theoretical prodrug strategy for 4-aminobenzoic acid analogues depends on the desired therapeutic objective. Modulating the promoiety for enzymatic release offers a straightforward path to controlling pharmacokinetic profiles, while more complex chemical release mechanisms provide opportunities for highly targeted and controlled drug delivery.

Applications of 2 Tetrahydrofuranmethyl 4 Aminobenzoate in Chemical Science and Materials Research

Role as a Key Synthetic Building Block for Complex Organic Scaffolds

2-Tetrahydrofuranmethyl-4-aminobenzoate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two key functional groups: a primary aromatic amine (-NH2) attached to the benzene (B151609) ring and an ester group (-COOCH2-) linked to a tetrahydrofuran (B95107) moiety. The aromatic amine is a versatile nucleophile and a precursor to diazonium salts, enabling a wide range of chemical transformations. The ester group, while generally less reactive, can undergo hydrolysis or transesterification under specific conditions.

The tetrahydrofuran ring introduces a flexible, five-membered cyclic ether component into the molecular structure. This feature can influence the solubility, conformation, and biological activity of the resulting larger molecules. In synthetic chemistry, this compound can be utilized in multi-step reaction sequences to construct intricate organic scaffolds that may be investigated for various applications in medicinal chemistry and materials science. The distinct reactivity of the amine and ester groups allows for sequential, selective modifications, making it a strategic component in the design of complex target molecules.

Integration into Polymer Synthesis and Macromolecular Architectures

The structure of 2-Tetrahydrofuranmethyl-4-aminobenzoate makes it a suitable candidate for incorporation into various polymer systems. The primary amine and the ester functionality allow it to participate in different types of polymerization reactions, leading to the formation of macromolecules with unique properties imparted by the tetrahydrofuranmethyl group.

Monomer for Condensation Polymerization

The presence of the aromatic amine group allows 2-Tetrahydrofuranmethyl-4-aminobenzoate to act as a monomer in condensation polymerization. It can react with monomers containing two or more carboxylic acid, acyl chloride, or isocyanate groups to form polyamides, polyimides, or polyureas, respectively. The incorporation of the tetrahydrofuranmethyl side group can enhance the solubility and processability of these often rigid and high-melting polymers. It may also improve the thermal stability and mechanical properties, such as flexibility and impact strength, of the resulting materials.

Polymer TypeCo-monomerResulting LinkagePotential Properties
PolyamideDicarboxylic acid (e.g., terephthalic acid)Amide (-CO-NH-)Enhanced solubility, improved thermal stability
PolyimideDianhydride (e.g., pyromellitic dianhydride)ImideIncreased flexibility, better processability
PolyureaDiisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate)Urea (B33335) (-NH-CO-NH-)Modified mechanical properties

Utilization as a Chemical Probe or Reporter Molecule in Biochemical Assays (non-clinical)

While direct applications of 2-Tetrahydrofuranmethyl-4-aminobenzoate as a chemical probe are not extensively documented, its structural motifs are found in molecules designed for such purposes. The aminobenzoate portion of the molecule is a known chromophore, meaning it can absorb ultraviolet light. This property is the basis for its potential use as a scaffold for creating more complex chemical probes.

Derivatives of this compound could be synthesized to include fluorescent moieties or reactive groups that can selectively bind to specific biomolecules. The tetrahydrofuran group can be modified to alter the solubility and cell permeability of the probe, which are critical parameters in biochemical assays. For instance, the amine group can be functionalized with a fluorophore to create a molecule that reports on its local environment through changes in its fluorescence signal upon binding to a target.

Precursor for Advanced Materials (e.g., liquid crystals, sensors, optical materials)

The rigid aromatic core combined with the flexible, polar tetrahydrofuran side chain gives 2-Tetrahydrofuranmethyl-4-aminobenzoate the potential to be a precursor for various advanced materials.

Liquid Crystals: The molecular shape is a key determinant of liquid crystalline behavior. By incorporating this compound into larger, rod-shaped molecules (mesogens), it may be possible to create new liquid crystalline materials with specific phase transition temperatures and electro-optical properties.

Sensors: The amine group can be readily modified to create receptors that can selectively bind to certain analytes. This binding event can be designed to produce a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.

Optical Materials: The aminobenzoate structure is a component of some organic nonlinear optical (NLO) materials. The presence of an electron-donating group (amine) and an electron-withdrawing group (ester) on the benzene ring creates a "push-pull" system that can lead to a large molecular hyperpolarizability, a key requirement for NLO applications like frequency doubling of laser light.

Application as an Intermediate in Industrial Chemical Processes (excluding pharmaceutical products)

In the broader chemical industry, 2-Tetrahydrofuranmethyl-4-aminobenzoate can serve as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature allows it to be a starting point for the production of dyes, pigments, and other performance chemicals.

For example, the aromatic amine can be diazotized and then coupled with other aromatic compounds to form azo dyes. The color and properties of these dyes can be fine-tuned by the choice of the coupling partner. The tetrahydrofuran moiety can enhance the solubility of the dye in certain solvents or polymer matrices, which is an important consideration for their application in inks, coatings, and plastics. Furthermore, this compound can be used in the synthesis of corrosion inhibitors and other industrial additives where the combination of an aromatic core and a polar side chain can provide desirable surface-active properties.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Tetrahydrofuranmethyl 4 Aminobenzoate

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are central to the analytical workflow for 2-Tetrahydrofuranmethyl-4-aminobenzoate, enabling the separation of the main compound from impurities and other components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 2-Tetrahydrofuranmethyl-4-aminobenzoate. A typical method development strategy would involve a systematic approach to optimize the separation of the target analyte from potential impurities, such as starting materials, by-products, and degradation products.

The development process would focus on several key parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the first choice due to the moderate polarity of the molecule. The selection would be based on achieving optimal resolution and peak shape.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be investigated. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components with good peak symmetry.

Detection Wavelength: Given the presence of a chromophore (the aminobenzoate group), UV detection would be suitable. The selection of the detection wavelength would be based on the UV spectrum of 2-Tetrahydrofuranmethyl-4-aminobenzoate to maximize sensitivity.

Flow Rate and Temperature: These parameters would be optimized to achieve a balance between analysis time and separation efficiency.

A hypothetical set of optimized HPLC conditions is presented below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm
Injection Volume 10 µL

While 2-Tetrahydrofuranmethyl-4-aminobenzoate itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC can be a powerful tool for the analysis of volatile impurities or after derivatization of the main compound. Derivatization, for instance through silylation, can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. This approach is particularly useful for detecting and quantifying volatile organic impurities that may be present from the synthesis process.

A typical GC method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Injector: Split/splitless injector to handle a range of sample concentrations.

Carrier Gas: An inert gas such as helium or nitrogen.

Oven Temperature Program: A programmed increase in temperature to separate compounds based on their boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity. A Mass Spectrometer (MS) can also be used for definitive identification of unknown peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions during the synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the different components separate based on their affinity for the stationary phase. Visualization under UV light or with a staining agent can quickly indicate the status of the reaction.

Spectrophotometric and Spectrofluorometric Quantitative Assays

Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative determination of 2-Tetrahydrofuranmethyl-4-aminobenzoate, especially in bulk drug substance or simple formulations. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

While potentially less common for this specific structure, spectrofluorometry could be explored if the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. This technique can offer higher sensitivity and selectivity compared to UV-Visible spectrophotometry.

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could potentially be developed for the detection and characterization of 2-Tetrahydrofuranmethyl-4-aminobenzoate. These techniques would be based on the oxidation or reduction of the electroactive functional groups within the molecule, such as the amino group. While not as commonly used for routine quantitative analysis in quality control compared to chromatography, electrochemical methods can provide valuable information about the redox properties of the molecule and can be used in specialized sensors.

Method Validation and Quality Control for Analytical Procedures

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. particle.dkscielo.br The validation process for a quantitative method for 2-Tetrahydrofuranmethyl-4-aminobenzoate would involve assessing several key parameters, as outlined by regulatory guidelines. amazonaws.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. amazonaws.comwjarr.com For an HPLC method, this would be demonstrated by showing that the peak for 2-Tetrahydrofuranmethyl-4-aminobenzoate is well-resolved from all other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (a standard) or by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. amazonaws.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following tables provide illustrative examples of acceptance criteria and potential results for the validation of an HPLC method for 2-Tetrahydrofuranmethyl-4-aminobenzoate.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Absorbance
10.102
50.505
101.011
202.025
505.050
Correlation Coefficient (r²) > 0.999

Table 2: Illustrative Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
80%87.9899.750.8
100%1010.05100.50.6
120%1211.9599.580.7

Historical Context and Evolution of Aminobenzoate Ester Research Relevant to 2 Tetrahydrofuranmethyl 4 Aminobenzoate

Early Discoveries and Fundamental Principles of Aminobenzoic Acid Chemistry

The journey into aminobenzoate chemistry began with the broader field of organic chemistry's emergence in the 19th century. Following Friedrich Wöhler's synthesis of urea (B33335) in 1828, which dismantled the theory of vitalism, chemists began to systematically isolate, characterize, and synthesize organic compounds. jrfglobal.comroyalsocietypublishing.org The parent molecule, 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), has been known since 1863, though its discovery and initial synthesis are not clearly documented. acs.org Early research focused on understanding its fundamental properties as a bifunctional aromatic compound, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. acs.orgresearchgate.net

This dual functionality is central to its chemistry, allowing it to act as a versatile building block for more complex molecules. nih.govdntb.gov.uaresearchgate.net The amino group can undergo reactions like acylation, while the carboxyl group can participate in reactions such as esterification. researchgate.net PABA's role as an essential metabolite in many bacteria, yeasts, and plants as a precursor to folic acid synthesis was a pivotal discovery. patsnap.comnih.gov This biochemical significance later led to the development of sulfonamide drugs, which act as competitive inhibitors of the enzyme that utilizes PABA, highlighting the scientific impact of understanding its fundamental chemistry. patsnap.comwikipedia.org

Evolution of Esterification Techniques Applicable to Complex Alcohols

The synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate involves forming an ester linkage between 4-aminobenzoic acid and (tetrahydrofuran-2-yl)methanol, a complex alcohol. The methods for achieving such a transformation have evolved significantly over time.

The foundational method, Fischer-Speier esterification, was first described in 1895. scienceinfo.com This technique involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. scienceinfo.commdpi.com While effective for simple alcohols, its reliance on strong acid and high temperatures, and the reversible nature of the reaction, present limitations, especially for complex or sensitive alcohols like (tetrahydrofuran-2-yl)methanol, which could be prone to side reactions. scienceinfo.comchemistrysteps.com

To overcome these limitations, milder and more efficient methods were developed throughout the 20th century. These advancements were crucial for synthesizing esters with more complex, sterically hindered, or acid-sensitive alcohol components.

Method Description Advantages for Complex Alcohols Limitations
Fischer-Speier Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.comSimple reagents.Harsh conditions (strong acid, heat), reversible, not suitable for acid-sensitive substrates. scienceinfo.comchemistrysteps.com
Steglich Esterification Uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.Mild, room-temperature conditions.DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be difficult.
Mitsunobu Reaction Utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.Mild conditions, high yields, proceeds with inversion of stereochemistry at the alcohol center.Stoichiometric amounts of reagents are required, and byproduct removal can be challenging.

These modern methods provide organic chemists with a versatile toolkit, allowing for the strategic synthesis of specific esters like 2-Tetrahydrofuranmethyl-4-aminobenzoate under conditions that preserve the integrity of the complex alcohol moiety.

Key Methodological Advancements in Organic Synthesis and Characterization Informing Current Research

The ability to synthesize a molecule like 2-Tetrahydrofuranmethyl-4-aminobenzoate is only part of the story; confirming its structure and purity is equally critical. The 20th century witnessed a revolution in analytical techniques that transformed organic chemistry from a discipline reliant on elemental analysis and simple chemical tests to one capable of detailed structural elucidation. royalsocietypublishing.org

Initially, purification relied on techniques like crystallization and distillation. The development of chromatography, pioneered by Mikhail Tsvet in the early 1900s, provided a powerful method for separating complex mixtures. wikipedia.orgchromtech.comlabmanager.com From column chromatography to modern High-Performance Liquid Chromatography (HPLC), these methods are indispensable for isolating pure compounds. wikipedia.orglabmanager.com

The definitive confirmation of molecular structures was revolutionized by the advent of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous determination of a molecule's carbon-hydrogen framework. nih.govnih.govshu.edu

Mass Spectrometry (MS): MS provides the precise molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components. nih.govcurrenta.derfi.ac.uk High-resolution mass spectrometry can determine the elemental formula with high accuracy. currenta.de

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the carbonyl (C=O) of the ester and the N-H bonds of the amine in 2-Tetrahydrofuranmethyl-4-aminobenzoate.

These analytical tools, often used in combination, provide the conclusive evidence needed to confirm that a synthetic procedure has successfully produced the target molecule. currenta.de

Review of Analogous Compound Classes and their Scientific Impact

The scientific interest in synthesizing novel aminobenzoate esters is largely driven by the profound impact of analogous compounds, particularly in pharmacology. The ester derivatives of 4-aminobenzoic acid form the basis of the first major class of local anesthetics.

The synthesis of Procaine in 1905 marked a significant milestone. wikipedia.org Structurally, it is the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid. Its success as a local anesthetic spurred further research into related structures, leading to the development of other important drugs in this class. wikipedia.orgmedscape.com

Compound Structure (Ester Portion) Year First Synthesized Primary Scientific Impact
Benzocaine Ethyl1890One of the earliest synthetic local anesthetics, primarily used topically. youtube.com
Procaine 2-(Diethylamino)ethyl1905Widely used injectable local anesthetic, replacing cocaine due to lower toxicity and lack of addiction. wikipedia.orgyoutube.com
Tetracaine 2-(Dimethylamino)ethyl1930A more potent and longer-acting ester-based local anesthetic. youtube.comyoutube.com
2-Tetrahydrofuranmethyl-4-aminobenzoate (Tetrahydrofuran-2-yl)methylN/AA research chemical for investigation of structure-activity relationships.

The mechanism of action for these local anesthetics involves blocking sodium channels in nerve membranes, thereby preventing the transmission of pain signals. youtube.comnih.gov The extensive research into this class of compounds has created a deep understanding of the structure-activity relationships, where modifications to the alcohol-derived portion of the ester can significantly impact potency, duration of action, and other pharmacological properties. medscape.com The synthesis of novel analogs like 2-Tetrahydrofuranmethyl-4-aminobenzoate is a logical extension of this historical research, aimed at exploring how different structural motifs, such as the tetrahydrofuran (B95107) ring, influence the molecule's properties.

Future Perspectives and Emerging Trends in Aminobenzoate Ester Research

The field of aminobenzoate ester research continues to evolve, driven by new synthetic methods and the search for novel applications. While the classic use has been in local anesthesia, the versatile PABA scaffold is finding its way into diverse areas of chemical science. nih.govbohrium.comnih.gov

Current research is exploring several promising directions:

Materials Science: The rigid, functionalized aromatic structure of aminobenzoates makes them attractive monomers for the synthesis of advanced polymers and crosslinking agents. wikipedia.org

Drug Delivery and Bioconjugation: Researchers are designing aminobenzoate esters as linkers to attach therapeutic agents to carrier molecules, such as polyethylene (B3416737) glycol (PEGylation). rsc.org This can improve the properties of protein-based drugs. rsc.org

Green Chemistry: There is a growing emphasis on developing more environmentally friendly and sustainable methods for synthesizing aminobenzoic acid and its derivatives, including biocatalysis and production in microorganisms, to replace traditional petroleum-based chemical methods. mdpi.com

Novel Biological Activities: The PABA core is being incorporated into new molecular designs to screen for a wide range of biological activities beyond local anesthesia, including antimicrobial and cytotoxic properties. nih.govbohrium.comresearchgate.net

Future research will likely focus on leveraging computational modeling to predict the properties of new derivatives, applying novel catalytic systems (e.g., biocatalysts, photocatalysts) for more efficient synthesis, and exploring the integration of these molecules into functional materials and advanced therapeutic systems.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, analogs like 4-hydroxybenzoic acid derivatives are synthesized using coupling reagents (e.g., HATU) and purified via column chromatography with gradient elution (ACN/H₂O with 0.1% TFA) . Monitoring reaction progress via HPLC or LC-MS ensures intermediate stability and minimizes side products. For tetrahydrofuran-containing compounds, inert atmospheres (N₂/Ar) may prevent oxidation of sensitive functional groups .

Q. How can researchers validate the structural identity of 2-Tetrahydrofuranmethyl-4-aminobenzoate using spectroscopic and crystallographic methods?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm proton/carbon environments, particularly for the tetrahydrofuran ring and benzoyl moiety. For crystallographic validation, use SHELX programs (e.g., SHELXL for refinement) to resolve X-ray diffraction data. SHELX is robust for small-molecule structures, even with twinned or high-resolution data . Cross-validate spectral data with computational tools (e.g., DFT-based chemical shift predictions) to resolve ambiguities in stereochemistry .

Q. What solvent systems are recommended for solubility and stability studies of 2-Tetrahydrofuranmethyl-4-aminobenzoate?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for in vitro assays, while aqueous buffers (pH 6–8) are suitable for stability testing. For analogs like 4-hydroxybenzaldehyde derivatives, ethanol/water mixtures (70:30 v/v) are commonly used . Stability under UV light and oxidative conditions should be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Tetrahydrofuranmethyl-4-aminobenzoate across different studies?

Methodological Answer: Employ meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example, studies on 4-hydroxybenzoic acid derivatives show divergent antioxidant activity due to variations in DPPH assay conditions . Replicate experiments under standardized protocols (e.g., ISO guidelines) and apply statistical tools (ANOVA with post-hoc tests) to quantify variability. Longitudinal designs, as used in social science research on contradictory outcomes, can isolate temporal effects .

Q. What experimental strategies are effective for elucidating the metabolic pathways of 2-Tetrahydrofuranmethyl-4-aminobenzoate in mammalian systems?

Methodological Answer: Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) in hepatocyte or microsomal incubations. Metabolite identification via high-resolution LC-MS/MS (Q-TOF) with fragmentation patterns (MS²/MS³) is critical. For phenolic analogs like 4-hydroxybenzaldehyde, phase I/II metabolites (glucuronides, sulfates) are characterized using collision-induced dissociation (CID) . Cross-reference with metabolic databases (e.g., HMDB) and computational tools (e.g., Meteor Nexus) to predict pathways .

Q. How should researchers design experiments to assess the long-term stability of 2-Tetrahydrofuranmethyl-4-aminobenzoate in formulation matrices?

Methodological Answer: Adopt a factorial design to test excipient interactions (e.g., surfactants, polymers) under stress conditions (thermal, photolytic). For example, 4-hydroxybenzoic acid derivatives degrade via hydrolysis in acidic buffers, which can be mitigated by cyclodextrin encapsulation . Monitor degradation kinetics using Arrhenius modeling (25–60°C) and validate with stability-indicating assays (e.g., UPLC-PDA) .

Q. What computational approaches are suitable for predicting the physicochemical properties and receptor binding of 2-Tetrahydrofuranmethyl-4-aminobenzoate?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). QSAR models trained on benzoate analogs can predict logP, pKa, and bioavailability . For electronic structure analysis, DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Data Analysis & Contradiction Management

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for 2-Tetrahydrofuranmethyl-4-aminobenzoate reported in different solvents?

Methodological Answer: Document solvent-induced shifts (e.g., DMSO vs. CDCl₃) using reference standards (e.g., TMS). For conflicting IR peaks, compare experimental data with computational vibrational spectra (Gaussian 16) to assign modes accurately. Cross-validate with solid-state IR (ATR-FTIR) to rule out solvent artifacts .

Q. What statistical frameworks are recommended for analyzing dose-response contradictions in cytotoxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values, and use bootstrapping (1,000 iterations) to estimate confidence intervals. For inconsistent replicates, leverage mixed-effects models to account for batch variability . Tools like GraphPad Prism or R (drc package) facilitate robust analysis .

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Q. How can longitudinal study designs clarify the paradoxical effects of 2-Tetrahydrofuranmethyl-4-aminobenzoate observed in acute vs. chronic exposure models?

Methodological Answer: Adopt a three-wave panel design (baseline, intermediate, long-term endpoints) to track temporal trends, as demonstrated in social science research on presenteeism . For example, measure oxidative stress markers (SOD, GPx) and apoptosis (Annexin V/PI) at 24h, 7d, and 30d post-exposure. Structural equation modeling (SEM) can disentangle direct/indirect effects .

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